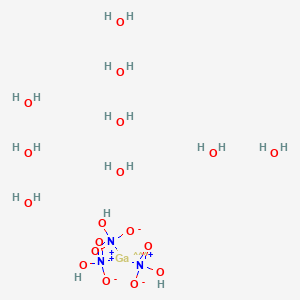
1,4-Dichlorophthalazine-6-carbonitrile
Overview
Description
1,4-Dichlorophthalazine-6-carbonitrile is a chemical compound with the molecular formula C9H3Cl2N3 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 1,4-Dichlorophthalazine-6-carbonitrile involves the suspension of 6-Carbamoyl-2,3-dihydro-1,4-phthalazinedione in a mixture comprising 20 ml of phosphorus oxychloride and 20 ml of thionyl chloride. The obtained suspension is then heated under reflux for an extended period and distilled in a vacuum to remove the solvent .Molecular Structure Analysis
The molecular weight of 1,4-Dichlorophthalazine-6-carbonitrile is 224.05 . It has 14 heavy atoms and 10 aromatic heavy atoms . The molecule has no rotatable bonds .Physical And Chemical Properties Analysis
1,4-Dichlorophthalazine-6-carbonitrile has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.97 . Its water solubility is 0.0735 mg/ml .Scientific Research Applications
Synthesis and Chemical Transformations
- Facile Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives : A study by Gomaa (2003) demonstrated the synthesis of substituted cinnoline derivatives starting from tetrahalo-1,4-benzoquinones, malononitrile, and hydrazine, showcasing the chemical versatility of compounds like 1,4-dichlorophthalazine-6-carbonitrile in synthetic chemistry (Gomaa, 2003).
- Preparation of Pyrazolo[4,3-c]quinolines with Potential Anti-inflammatory Activity : Research by Mekheimer (1994) explored the synthesis of pyrazolo[4,3-c]quinolines, which are potentially useful for their anti-inflammatory properties. The study used 2,4-dichloro-quinoline-3-carbonitrile, a compound structurally similar to 1,4-dichlorophthalazine-6-carbonitrile, highlighting the potential of such compounds in medicinal chemistry (Mekheimer, 1994).
Catalysis and Pharmaceutical Applications
- Catalysis in Asymmetric Reactions : Ying Jin et al. (2007) investigated 1,4-dichlorophthalazine-cinchona alkaloid derivatives for their role in catalyzing asymmetric "interrupted" Feist-Bénary reactions. This study underscores the utility of 1,4-dichlorophthalazine derivatives in asymmetric synthesis, a crucial aspect of pharmaceutical drug development (Ying Jin et al., 2007).
- Polymer-Bound Ligand for Asymmetric Dihydroxylation of Olefins : In another application, Kuang et al. (2001) used 1,4-Dichlorophthalazine in the synthesis of a soluble polymer-bound ligand, demonstrating its role in enhancing the efficiency of asymmetric dihydroxylation reactions, vital for producing chiral compounds used in drugs (Kuang et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1,4-dichlorophthalazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)9(11)14-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDQOMCKHDEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443105 | |
| Record name | 1,4-dichlorophthalazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichlorophthalazine-6-carbonitrile | |
CAS RN |
178308-61-7 | |
| Record name | 1,4-dichlorophthalazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)


![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)



![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)



![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)